molecular formula C9H19O4P B1149630 diethyl 5-oxopentylphosphonate CAS No. 166528-15-0

diethyl 5-oxopentylphosphonate

Cat. No.: B1149630
CAS No.: 166528-15-0
M. Wt: 222.218521
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-oxopentylphosphonate is a chemical compound with the molecular formula C9H19O4P and a molar mass of 222.22 g/mol. It is a phosphonate ester, which is a class of organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-oxopentylphosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the use of palladium-catalyzed cross-coupling reactions under microwave irradiation, which allows for the quantitative formation of phosphonate diesters . Additionally, chemoselective activation with triflic anhydride enables the modular preparation of phosphonylated derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-oxopentylphosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine oxides. Substitution reactions can result in various phosphonate derivatives.

Scientific Research Applications

Diethyl 5-oxopentylphosphonate has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including nucleotides and amino acids.

    Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving phosphonates.

    Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere in the design of enzyme inhibitors.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 5-oxopentylphosphonate involves its interaction with specific molecular targets and pathways. For example, related compounds such as diethyl phosphonate have been shown to inhibit enzymes like cholinesterase and diacylglycerol acyltransferase . The phosphonate group can mimic phosphate esters, allowing it to interfere with enzymatic processes that involve phosphorylation .

Comparison with Similar Compounds

Diethyl 5-oxopentylphosphonate can be compared with other similar compounds, such as:

    Diethyl phosphonate: This compound is structurally similar but lacks the oxopentyl group, making it less versatile in certain chemical reactions.

    Diethyl benzylphosphonate: This compound contains a benzyl group instead of an oxopentyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its oxopentyl group, which provides additional functionalization options and enhances its utility in various chemical and biological applications.

Properties

CAS No.

166528-15-0

Molecular Formula

C9H19O4P

Molecular Weight

222.218521

Synonyms

diethyl 5-oxopentylphosphonate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.